E3 Ligase Ligand-linker Conjugate 69
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 69 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice. These compounds induce the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its subsequent proteasomal degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 69 involves several steps. Initially, a ligand for the E3 ubiquitin ligase is synthesized. This ligand is then conjugated to a linker molecule. The final step involves attaching the protein-targeting ligand to the linker. The reaction conditions typically involve the use of primary amines and DIPEA in DMF at elevated temperatures (e.g., 90°C) to achieve the desired conjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
E3 Ligase Ligand-linker Conjugate 69 undergoes various chemical reactions, including:
Ubiquitination: The compound facilitates the transfer of ubiquitin from the E2 enzyme to the substrate protein.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the 26S proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
- Primary amines
- DIPEA (N,N-Diisopropylethylamine)
- DMF (Dimethylformamide)
- Ubiquitin
- E1, E2, and E3 enzymes .
Major Products Formed
The major product formed from the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 69 has a wide range of scientific research applications, including:
- Chemistry : Used in the development of PROTACs for targeted protein degradation.
- Biology : Helps in studying protein function and regulation by selectively degrading specific proteins.
- Medicine : Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
- Industry : Used in drug discovery and development processes to identify and validate new therapeutic targets .
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 69 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cereblon-based PROTACs : These compounds use Cereblon as the E3 ligase ligand.
- Von Hippel-Lindau (VHL)-based PROTACs : These compounds use VHL as the E3 ligase ligand.
- MDM2-based PROTACs : These compounds use MDM2 as the E3 ligase ligand .
Uniqueness
E3 Ligase Ligand-linker Conjugate 69 is unique due to its specific ligand-linker combination, which allows for the efficient recruitment of the E3 ligase and subsequent degradation of the target protein. This specificity and efficiency make it a valuable tool in the development of targeted protein degradation therapies .
Eigenschaften
Molekularformel |
C30H41N5O6 |
---|---|
Molekulargewicht |
567.7 g/mol |
IUPAC-Name |
tert-butyl N-[4-[[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C30H41N5O6/c1-30(2,3)41-29(40)32(4)20-7-5-19(6-8-20)18-33-13-15-34(16-14-33)21-9-10-22-23(17-21)28(39)35(27(22)38)24-11-12-25(36)31-26(24)37/h9-10,17,19-20,24H,5-8,11-16,18H2,1-4H3,(H,31,36,37)/t19?,20?,24-/m0/s1 |
InChI-Schlüssel |
IDYKHTVEOAIQOE-IMQCZEGASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)[C@H]5CCC(=O)NC5=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.